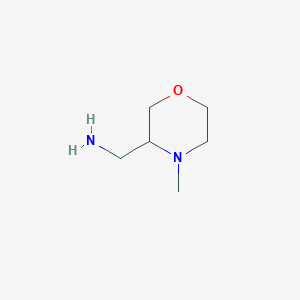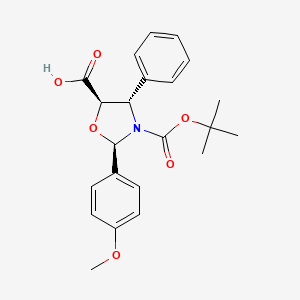
(4-Methylmorpholin-3-yl)methanamine
Vue d'ensemble
Description
“(4-Methylmorpholin-3-yl)methanamine” is a chemical compound with the CAS Number: 68431-71-0 . Its molecular formula is C6H14N2O .
Molecular Structure Analysis
The molecular structure of “(4-Methylmorpholin-3-yl)methanamine” is represented by the formula C6H14N2O . This indicates that it contains 6 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom.Physical And Chemical Properties Analysis
“(4-Methylmorpholin-3-yl)methanamine” has a molecular weight of 130.18800 . It has a density of 0.977g/cm3 . The boiling point is 188.662ºC at 760 mmHg . Unfortunately, the melting point is not available .Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis Techniques : (4-Methylmorpholin-3-yl)methanamine and its derivatives have been synthesized through various methods. For instance, one compound was synthesized using a polyphosphoric acid condensation route and characterized using FT-IR, DSC, NMR, and mass spectrometric techniques (Shimoga, Shin & Kim, 2018).
Catalysis and Chemical Reactions
- Catalysis in Transfer Hydrogenation Reactions : Certain derivatives of (4-Methylmorpholin-3-yl)methanamine, such as (4-Phenylquinazolin-2-yl)methanamine, have been used to synthesize N-heterocyclic ruthenium(II) complexes. These complexes have demonstrated effectiveness in transfer hydrogenation of acetophenone derivatives, achieving high conversions and turnover frequency (TOF) values (Karabuğa, Bars, Karakaya & Gümüş, 2015).
Photocytotoxicity and Cellular Imaging
- Photocytotoxicity in Red Light : Iron(III) complexes involving derivatives of (4-Methylmorpholin-3-yl)methanamine displayed significant photocytotoxicity in red light to various cell lines, indicating potential applications in cancer treatment (Basu, Pant, Khan, Hussain, Kondaiah & Chakravarty, 2014).
Anticonvulsant Potential
- Potential Anticonvulsant Agents : A series of Schiff bases of 3-aminomethyl pyridine, a derivative of (4-Methylmorpholin-3-yl)methanamine, have been synthesized and evaluated for anticonvulsant activity. Certain compounds in this series showed promising results in seizure protection (Pandey & Srivastava, 2011).
Antibacterial and Antifungal Activities
- Antimicrobial Properties : New quinoline derivatives carrying a (4-Methylmorpholin-3-yl)methanamine moiety demonstrated moderate to very good antibacterial and antifungal activities, comparable to first-line drugs (Thomas, Adhikari & Shetty, 2010).
Biofuel Production
- Biofuel Production : A study investigated the use of an ionic liquid derivative of (4-Methylmorpholin-3-yl)methanamine for improving methyl ester yields in biodiesel production. The study demonstrated an efficient and cost-effective route for biodiesel production (Lin, Yang, Chen, Tu & Lin, 2013).
Safety And Hazards
Propriétés
IUPAC Name |
(4-methylmorpholin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-8-2-3-9-5-6(8)4-7/h6H,2-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKGAFHSAMMJKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOCC1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60439155 | |
| Record name | (4-methylmorpholin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60439155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylmorpholin-3-yl)methanamine | |
CAS RN |
68431-71-0 | |
| Record name | (4-methylmorpholin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60439155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-methylmorpholin-3-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[6]-Gingerdiol 3,5-diacetate](/img/structure/B1588459.png)



![N-[(E)-(9-methylpyren-1-yl)methylideneamino]-N-phenylaniline](/img/no-structure.png)



